3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone
Übersicht
Beschreibung
3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone is a chemical compound known for its unique physical and chemical properties. It is widely used in scientific experiments and has gained significant interest among researchers due to its versatility and applicability in various fields.
Vorbereitungsmethoden
The synthesis of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using 4-chloroacetophenone as a substrate and acetic acid as a solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield, cost-effectiveness, and repeatability.
Analyse Chemischer Reaktionen
3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include pyridine hydrobromide perbromide for bromination and various oxidizing or reducing agents depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and pesticides.
Biology and Medicine: The compound is used in the development of biologically active molecules and potential therapeutic agents.
Industry: It finds applications in the production of various chemicals and materials due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms facilitate nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s stability and reactivity. These interactions enable the compound to participate in various chemical processes, leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone can be compared with other similar compounds such as:
- 3-Bromo-2-chloro-6-fluorotoluene
- 3-Bromo-6-chloro-2-(trifluoromethyl)acetophenone
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their reactivity and applications. The presence of trifluoromethyl and halogen groups in 3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone makes it particularly unique and valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-[3-bromo-2-chloro-6-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)7-5(9(12,13)14)2-3-6(10)8(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGGPFKZPYOUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.